![molecular formula C12H12N2O B2642183 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one CAS No. 4826-92-0](/img/structure/B2642183.png)
6-(2,4-dimethylphenyl)pyridazin-3(2H)-one
Overview
Description
6-(2,4-Dimethylphenyl)pyridazin-3(2H)-one, also known as 6-DMP, is an organic compound that is widely used in scientific research due to its unique chemical properties. 6-DMP is a heterocyclic compound with a pyridazinone ring structure, which is composed of five carbon atoms and two nitrogen atoms. 6-DMP is an important intermediate for the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and anti-cancer agents. The structure of 6-DMP is highly versatile, allowing it to be used in a variety of applications. In
Scientific Research Applications
Molecular Structure and Reactions
- The structure and reactions of pyridazinone derivatives have been extensively studied. For example, a study detailed the synthesis and structural analysis of a mononuclear Re(I) complex derived from pyrroline-pyrazolyl-pyridazine, highlighting the potential of these compounds in developing new materials with specific molecular configurations (Saldías et al., 2020).
Synthesis of Novel Compounds
- Pyridazinone scaffolds have been utilized to synthesize a variety of novel compounds, demonstrating antimicrobial and antioxidant activities. This indicates the role of these derivatives in creating new therapeutic agents (Flefel et al., 2018).
Drug Discovery Applications
- Studies have explored the use of pyridazinone derivatives in drug discovery, showing that these compounds can be modified to produce various biologically active derivatives with potential applications in treating diseases (Pattison et al., 2009).
Anticancer and Antiangiogenic Properties
- A series of pyridazinone derivatives were synthesized and evaluated for their anticancer, antiangiogenic, and antioxidant properties, underscoring the versatility of these compounds in developing new therapeutic agents (Kamble et al., 2015).
Solubility and Thermodynamic Studies
- The solubility behavior of pyridazinone derivatives in binary systems has been examined, providing insights into their solvation behavior and solution thermodynamics, which is crucial for pharmaceutical formulations (Shakeel et al., 2019).
properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1H-pyridazin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-3-4-10(9(2)7-8)11-5-6-12(15)14-13-11/h3-7H,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQLKXHPBPZDMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(=O)C=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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